molecular formula C12H14ClNO2 B1467798 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide CAS No. 1782761-07-2

2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide

Cat. No. B1467798
CAS RN: 1782761-07-2
M. Wt: 239.7 g/mol
InChI Key: YSDMSSLIOHNOEE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (CCPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a key component in a variety of biochemical and physiological processes and has been used in laboratory experiments to study a variety of physiological processes.

Scientific Research Applications

2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as the biochemical and physiological processes involved in drug metabolism. It has also been used to study the effects of various environmental toxins on the body, as well as the biochemical and physiological processes involved in the detoxification of these substances. Additionally, this compound has been used in laboratory experiments to study the effects of various hormones on the body, as well as the biochemical and physiological processes involved in hormone metabolism.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and environmental toxins. By inhibiting this enzyme, this compound can affect the metabolism of these substances, potentially leading to increased or decreased levels of these substances in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can affect the metabolism of a variety of drugs and environmental toxins, potentially leading to increased or decreased levels of these substances in the body. Additionally, this compound has been shown to affect the metabolism of hormones, potentially leading to altered levels of these hormones in the body.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safer to use in laboratory experiments than some other compounds. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict the effects of this compound on a given physiological process.

Future Directions

There are a variety of potential future directions for research involving 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide. One potential direction is to further study the mechanism of action of this compound in order to better understand its effects on a variety of physiological processes. Additionally, further research could be done to explore the effects of this compound on various drugs and environmental toxins, as well as the biochemical and physiological processes involved in their metabolism. Additionally, further research could be done to explore the effects of this compound on hormones and their metabolism. Finally, further research could be done to explore the potential therapeutic uses of this compound, such as its potential use as an inhibitor of cytochrome P450.

properties

IUPAC Name

2-(2-chlorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14(16-2)12(15)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDMSSLIOHNOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (8 g, 60% oil dispersion) was added to a suspension of trimethylsulfoxonium iodide (44 g) in DMF (150 mL) at 0° C. The resulting mixture was allowed to warm to room temperature and stirred for 0.5 h. A solution of 3-(2-chloro-phenyl)-N-methoxy-N-methyl-acrylamide (22 g) was added to the above reaction mixture at 0° C., and the resulting reaction was allowed to warm to room temperature and stirred for 2 h. The reaction was quenched with water and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over MgSO4, and concentrated in vacuo to give a residue. The residue was purified by flash chromatography over silica gel (elution with 50% hexanes in ethyl acetate) to give the title compound (17 g) as an oil.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
3-(2-chloro-phenyl)-N-methoxy-N-methyl-acrylamide
Quantity
22 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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